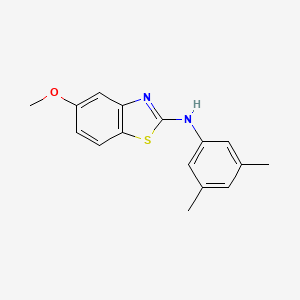

![molecular formula C16H15N3O4S2 B2573699 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 896686-18-3](/img/structure/B2573699.png)

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . This ring structure has been reported to have various pharmacological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of this compound is influenced by the functional groups attached to the ring .

Synthesis Analysis

The synthesis of similar compounds involves the reduction of nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide, followed by a reaction with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives . After bromination of the 3-methyl group, the nucleophilic substitution with the 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine provided the respective iodide derivatives .Molecular Structure Analysis

The molecular structure of this compound is based on the 1,2,4-benzothiadiazine-1,1-dioxide ring . The sulfur atom is adjacent to at least one ring nitrogen atom . The activity of the compound is influenced by the functional groups attached to the ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include reduction, bromination, and nucleophilic substitution .Aplicaciones Científicas De Investigación

- Research indicates that derivatives of this compound exhibit promising antimicrobial properties. They have shown efficacy against bacteria, fungi, and other microorganisms. These findings make it a potential candidate for developing novel antimicrobial agents .

- Investigations suggest that certain derivatives of this compound possess antiviral activity. Their ability to inhibit viral replication or entry could be valuable in the fight against viral infections .

- Some studies have explored the antihypertensive properties of 1,2,4-benzothiadiazine-1,1-dioxide derivatives. These compounds may modulate blood pressure regulation, making them relevant for cardiovascular health .

- Researchers have investigated the impact of these derivatives on glucose metabolism and insulin sensitivity. Their potential as antidiabetic agents warrants further exploration .

- Certain 1,2,4-benzothiadiazine-1,1-dioxide derivatives have demonstrated anticancer effects. These compounds may interfere with cancer cell growth, proliferation, or survival pathways .

- A series of 4H-1,2,4-benzothiadiazine-1,1-dioxides were evaluated as KATP channel activators. These channels play a role in insulin secretion and vascular smooth muscle function .

- Some derivatives have been investigated for their effects on AMPA receptors, which are involved in synaptic transmission and plasticity. Modulating these receptors could have implications for neurological disorders .

- The functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring contribute to its diverse activities. Alkyl, aryl, alkylamino, benzyl, and keto groups at different positions influence its pharmacological profile .

Antimicrobial Activity

Antiviral Potential

Antihypertensive Effects

Antidiabetic Properties

Anticancer Activity

KATP Channel Activation

AMPA Receptor Modulation

Other Therapeutic Applications

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with a 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to have various biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The specific targets of “2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide” would depend on the specific functional groups attached to the ring.

Mode of Action

The mode of action would depend on the specific targets of the compound. For example, if the compound acts as a KATP channel activator, it would increase the activity of these channels, leading to hyperpolarization of the cell membrane and inhibition of cellular activity .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound acts as an antihypertensive, it might affect the renin-angiotensin-aldosterone system or other pathways involved in blood pressure regulation .

Pharmacokinetics

The ADME properties of the compound would depend on its specific chemical structure. Factors that could influence its bioavailability include its solubility, stability, and the presence of functional groups that could be metabolized by the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound acts as an antihypertensive, the result might be a reduction in blood pressure .

Action Environment

Environmental factors that could influence the compound’s action, efficacy, and stability include temperature, pH, and the presence of other compounds that could interact with it .

Propiedades

IUPAC Name |

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S2/c1-23-13-8-4-2-6-11(13)17-15(20)10-24-16-18-12-7-3-5-9-14(12)25(21,22)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXPPKGYRRQCLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2573620.png)

![3-[Benzyl(methyl)amino]-6-fluorothiochromen-4-one](/img/structure/B2573627.png)

![3,4-dimethoxy-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2573628.png)

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(4-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2573629.png)

![3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-2-one](/img/structure/B2573632.png)

![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride](/img/structure/B2573638.png)